molecular formula C16H16N6O3 B292360 ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Katalognummer B292360
Molekulargewicht: 340.34 g/mol
InChI-Schlüssel: LZMSCJGUPNRMSB-IUMAUJPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate, also known as EIPPC, is a pyrazolopyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential use as an anti-cancer agent. EIPPC has shown promising results in preclinical studies, and its mechanism of action and physiological effects are currently being investigated.

Wirkmechanismus

The exact mechanism of action of ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to target the DNA replication and repair machinery in cancer cells. ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. It also inhibits the activity of topoisomerases, enzymes that are involved in DNA repair. By targeting these essential processes, ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate induces DNA damage and ultimately leads to cancer cell death.
Biochemical and Physiological Effects
ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to induce a variety of biochemical and physiological effects in cancer cells. It has been shown to increase the levels of reactive oxygen species (ROS), which are known to induce DNA damage and apoptosis. ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate also inhibits the activity of several key enzymes involved in energy metabolism, including pyruvate dehydrogenase and succinate dehydrogenase. This leads to a decrease in cellular energy production and ultimately contributes to cancer cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one limitation of ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is its relatively complex synthesis method, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for research on ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of more efficient synthesis methods that could make ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate and its physiological effects. Finally, there is potential for the development of ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives with improved potency and selectivity for cancer cells.

Synthesemethoden

The synthesis of ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves a multi-step process that begins with the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine acetoacetate. The resulting compound is then reacted with 2-cyano-3-methyl-4(3H)-quinazolinone to form the pyrazolopyrimidine ring system. Finally, the carboxylic acid group is esterified with ethanol to yield ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate.

Wissenschaftliche Forschungsanwendungen

Ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to exhibit significant anti-cancer activity in preclinical studies. It has been tested against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown potent cytotoxicity. ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

Molekularformel

C16H16N6O3

Molekulargewicht

340.34 g/mol

IUPAC-Name

ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H16N6O3/c1-3-25-16(24)11-8-18-14-12(15(23)21-22(14)13(11)17)20-19-10-6-4-9(2)5-7-10/h4-8,17,19H,3H2,1-2H3,(H,21,23)/b17-13?,20-12+

InChI-Schlüssel

LZMSCJGUPNRMSB-IUMAUJPQSA-N

Isomerische SMILES

CCOC(=O)C1=CN=C2/C(=N\NC3=CC=C(C=C3)C)/C(=O)NN2C1=N

SMILES

CCOC(=O)C1=CN=C2C(=NNC3=CC=C(C=C3)C)C(=O)NN2C1=N

Kanonische SMILES

CCOC(=O)C1=CN=C2C(=NNC3=CC=C(C=C3)C)C(=O)NN2C1=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.